1,2,4-Benzenetriol
1,2,4-Benzenetriol
Benzene-1, 2, 4-triol, also known as hydroxyhydroquinone or 1, 2, 4-benzenetriol, belongs to the class of organic compounds known as hydroxyquinols and derivatives. Hydroxyquinols and derivatives are compounds containing a 1, 2, 4-trihydroxybenzene moiety. Benzene-1, 2, 4-triol is soluble (in water) and a very weakly acidic compound (based on its pKa). Outside of the human body, benzene-1, 2, 4-triol can be found in tea. This makes benzene-1, 2, 4-triol a potential biomarker for the consumption of this food product.
Benzene-1,2,4-triol is a benzenetriol carrying hydroxy groups at positions 1, 2 and 4. It has a role as a mouse metabolite.
Benzene-1,2,4-triol is a benzenetriol carrying hydroxy groups at positions 1, 2 and 4. It has a role as a mouse metabolite.
Brand Name:
Vulcanchem
CAS No.:
533-73-3
VCID:
VC0023740
InChI:
InChI=1S/C6H6O3/c7-4-1-2-5(8)6(9)3-4/h1-3,7-9H
SMILES:
C1=CC(=C(C=C1O)O)O
Molecular Formula:
C6H6O3
Molecular Weight:
126.11 g/mol
1,2,4-Benzenetriol
CAS No.: 533-73-3
Reference Standards
VCID: VC0023740
Molecular Formula: C6H6O3
Molecular Weight: 126.11 g/mol
CAS No. | 533-73-3 |
---|---|
Product Name | 1,2,4-Benzenetriol |
Molecular Formula | C6H6O3 |
Molecular Weight | 126.11 g/mol |
IUPAC Name | benzene-1,2,4-triol |
Standard InChI | InChI=1S/C6H6O3/c7-4-1-2-5(8)6(9)3-4/h1-3,7-9H |
Standard InChIKey | GGNQRNBDZQJCCN-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1O)O)O |
Canonical SMILES | C1=CC(=C(C=C1O)O)O |
Melting Point | 140.5 °C |
Description | Benzene-1, 2, 4-triol, also known as hydroxyhydroquinone or 1, 2, 4-benzenetriol, belongs to the class of organic compounds known as hydroxyquinols and derivatives. Hydroxyquinols and derivatives are compounds containing a 1, 2, 4-trihydroxybenzene moiety. Benzene-1, 2, 4-triol is soluble (in water) and a very weakly acidic compound (based on its pKa). Outside of the human body, benzene-1, 2, 4-triol can be found in tea. This makes benzene-1, 2, 4-triol a potential biomarker for the consumption of this food product. Benzene-1,2,4-triol is a benzenetriol carrying hydroxy groups at positions 1, 2 and 4. It has a role as a mouse metabolite. |
Synonyms | 1,2,4-Trihydroxybenzene; 2,5-Dihydroxyphenol; 2-Hydroxy-1,4-hydroquinone; 2-Hydroxy-p-benzohydroquinone; 2-Hydroxyhydroquinone; 4-Hydroxycatechol; HHQ; Hydroxyhydroquinone; NSC 2818; |
PubChem Compound | 10787 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume